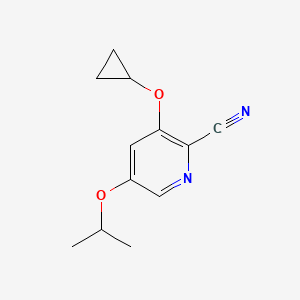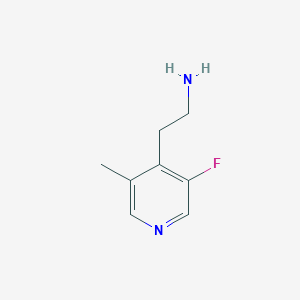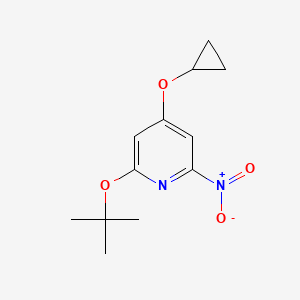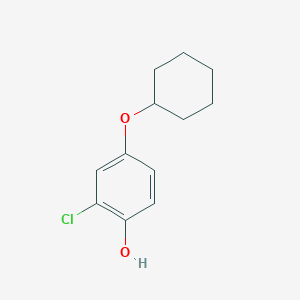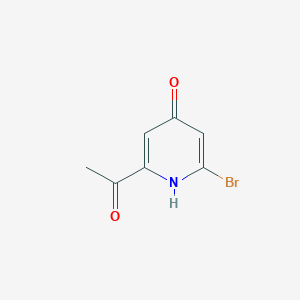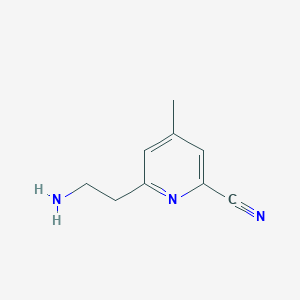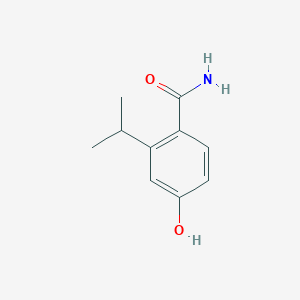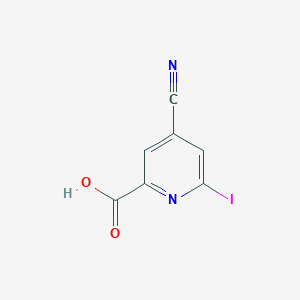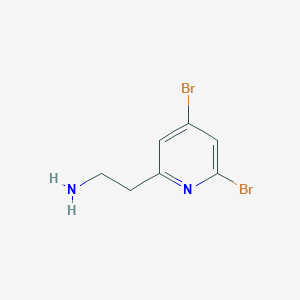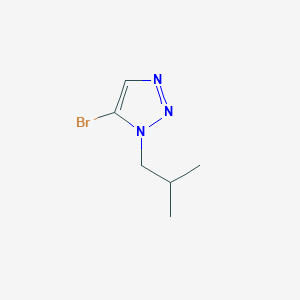![molecular formula C9H12BLiN2O4 B14845615 Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1-(5-hydroxypyrazin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organoboron compound. This compound is notable for its unique structure, which includes a borabicyclo[2.2.2]octane core, a pyrazine ring, and a lithium ion. The presence of these diverse functional groups makes it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(5-hydroxypyrazin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the following steps:
Formation of the Borabicyclo[2.2.2]octane Core: This step involves the reaction of a boron-containing precursor with a suitable organic compound to form the borabicyclo[2.2.2]octane structure.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the borabicyclo[2.2.2]octane intermediate.
Lithium Ion Incorporation: The final step involves the addition of a lithium salt to the reaction mixture, resulting in the formation of the lithium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 1-(5-hydroxypyrazin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Lithium 1-(5-hydroxypyrazin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Lithium 1-(5-hydroxypyrazin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: Similar structure but with a pyridine ring instead of a pyrazine ring.
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: Another similar compound with a different substituent on the borabicyclo[2.2.2]octane core.
Uniqueness
Lithium 1-(5-hydroxypyrazin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is unique due to the presence of the hydroxypyrazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12BLiN2O4 |
|---|---|
Poids moléculaire |
230.0 g/mol |
Nom IUPAC |
lithium;5-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12BN2O4.Li/c1-9-4-14-10(15-5-9,16-6-9)7-2-12-8(13)3-11-7;/h2-3H,4-6H2,1H3,(H,12,13);/q-1;+1 |
Clé InChI |
SMFXETCOJLUTDS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[B-]12(OCC(CO1)(CO2)C)C3=CNC(=O)C=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



